molecular formula C14H11BrO4 B8468190 2-(4-Bromophenoxy)-5-methoxybenzoic acid

2-(4-Bromophenoxy)-5-methoxybenzoic acid

Cat. No. B8468190
M. Wt: 323.14 g/mol
InChI Key: VLRIVMWVPYALGL-UHFFFAOYSA-N
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Patent
US08883782B2

Procedure details

Sulfuric acid (41 ml, 765 mmol) was added to 2-(4-bromophenoxy)-5-methoxybenzoic acid (3750 mg, 12 mmol) at RT. The reaction mixture was stirred at 60° C. for 60 min. LCMS showed complete reaction. The reaction mixture was cooled to rt and poured slowly over stirred mixture of ice and water (100 ml). The tan precipitate was filtered and washed with water (3×30 ml), twice with 30 ml of 0.5N NaOH, and with water again. The residue was recrystallized from 40 ml THF to give the title compound. MS m/z=307.2 [M+H]+. Calc'd for C14H9BrO3: 305.1.
Quantity
41 mL
Type
reactant
Reaction Step One
Quantity
3750 mg
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[Br:6][C:7]1[CH:24]=[CH:23][C:10]([O:11][C:12]2[CH:20]=[CH:19][C:18]([O:21][CH3:22])=[CH:17][C:13]=2[C:14]([OH:16])=O)=[CH:9][CH:8]=1>O>[Br:6][C:7]1[CH:8]=[CH:9][C:10]2[O:11][C:12]3[C:13](=[CH:17][C:18]([O:21][CH3:22])=[CH:19][CH:20]=3)[C:14](=[O:16])[C:23]=2[CH:24]=1

Inputs

Step One
Name
Quantity
41 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
3750 mg
Type
reactant
Smiles
BrC1=CC=C(OC2=C(C(=O)O)C=C(C=C2)OC)C=C1
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 60° C. for 60 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to rt
ADDITION
Type
ADDITION
Details
poured slowly
STIRRING
Type
STIRRING
Details
over stirred
FILTRATION
Type
FILTRATION
Details
The tan precipitate was filtered
WASH
Type
WASH
Details
washed with water (3×30 ml), twice with 30 ml of 0.5N NaOH
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from 40 ml THF

Outcomes

Product
Details
Reaction Time
60 min
Name
Type
product
Smiles
BrC1=CC=2C(C3=CC(=CC=C3OC2C=C1)OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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